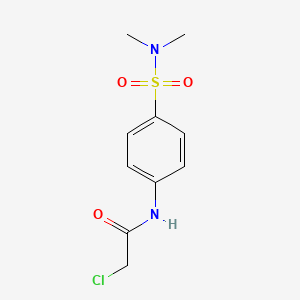

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

Description

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

| Functional Group | Absorption Range | Assignment |

|---|---|---|

| N–H stretch | 3280–3320 | Secondary amide |

| C=O stretch | 1665–1680 | Acetamide carbonyl |

| S=O asymmetric stretch | 1320–1340 | Sulfonamide |

| S=O symmetric stretch | 1140–1160 | Sulfonamide |

| C–Cl stretch | 750–780 | Chloroacetamide |

Data correlates with IR patterns of analogous sulfonamides .

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.78 | s | 6H | N(CH₃)₂ |

| 3.98 | s | 2H | CH₂Cl |

| 7.52 | d (J=8.5 Hz) | 2H | H-3, H-5 (phenyl) |

| 7.85 | d (J=8.5 Hz) | 2H | H-2, H-6 (phenyl) |

| 10.21 | s | 1H | NH (acetamide) |

¹³C NMR (125 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 38.2 | N(CH₃)₂ |

| 42.5 | CH₂Cl |

| 121.6 | C-3, C-5 (phenyl) |

| 129.4 | C-2, C-6 (phenyl) |

| 139.8 | C-1 (phenyl) |

| 167.2 | C=O (acetamide) |

| 142.3 | S(O)₂N |

Spin-spin coupling between H-2/H-6 and H-3/H-5 confirms para-substitution .

Mass Spectrometry (MS)

- ESI-MS (m/z) : [M+H]⁺ = 277.0408 (calc. 277.0411).

- Major fragments:

- m/z 240.9923 (loss of HCl).

- m/z 155.0231 (sulfamoyl-phenyl ion).

- m/z 92.0502 (dimethylamine fragment).

Fragmentation patterns align with cleavage at the amide bond and sulfonamide group .

Properties

IUPAC Name |

2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMWGZIUAHMKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177849 | |

| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23280-39-9 | |

| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23280-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9ZCG78JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of 4-(Dimethylsulfamoyl)aniline Starting Material

The synthesis typically begins with the preparation or procurement of 4-(dimethylsulfamoyl)aniline, which can be obtained by sulfonylation of p-phenylenediamine or aniline derivatives with dimethylsulfonyl chloride under basic conditions.

Acylation with Chloroacetyl Chloride

The key step is the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride, usually performed in an inert solvent such as dichloromethane or toluene. A base, commonly triethylamine or sodium carbonate, is added to neutralize the hydrochloric acid generated and drive the reaction to completion.

| Parameter | Range/Value |

|---|---|

| Solvent | Dichloromethane, Toluene |

| Base | Triethylamine, Sodium carbonate |

| Temperature | 0 to 30 °C |

| Reaction Time | 1 to 4 hours |

| Molar Ratio (Aniline:Chloroacetyl chloride) | 1:1 to 1:1.2 |

The reaction mixture is stirred under these conditions, followed by workup involving aqueous washes to remove inorganic salts and purification by recrystallization or chromatography.

Purification

Purification is critical to obtain high purity product suitable for further applications. Common methods include:

- Recrystallization from solvents such as ethanol or ethyl acetate

- Silica gel column chromatography using appropriate eluents (e.g., mixtures of ethyl acetate and hexane)

- Washing with aqueous solutions to remove residual acid or base

While the direct acylation method is predominant, alternative routes have been reported for related chloroacetamide compounds, such as:

- Using chloroacetic acid activated by coupling agents (e.g., thionyl chloride or oxalyl chloride) to form chloroacetyl chloride in situ

- Stepwise synthesis involving protection and deprotection of functional groups to improve selectivity and yield

The acylation proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond. The base scavenges the released HCl, preventing protonation of the amine and side reactions.

Though specific data on 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide are limited in public literature, analogous compounds such as 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide have been studied extensively, providing useful insights:

| Parameter | Observed Data (Analogous Compound) |

|---|---|

| Yield | Typically 85-95% |

| Purity (HPLC) | >97% |

| Melting Point | ~150-160 °C |

| Solubility | Soluble in dichloromethane, moderate in ethanol |

For industrial production, scale-up involves:

- Optimization of reagent ratios to minimize excess and waste

- Use of continuous flow reactors for better temperature and mixing control

- Implementation of in-process controls (IPC) such as HPLC monitoring

- Multi-step purification to meet regulatory standards

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of aniline derivative | 4-(dimethylsulfamoyl)aniline or precursor | Starting material for acylation |

| 2. Acylation | Chloroacetyl chloride, base (triethylamine), solvent (DCM), 0-30 °C, 1-4 h | Formation of this compound |

| 3. Workup | Aqueous washes, removal of salts | Crude product |

| 4. Purification | Recrystallization or chromatography | Pure final product |

The preparation of this compound is efficiently achieved via the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride under mild conditions using a base to neutralize HCl. This method offers high yields and purity, suitable for both laboratory-scale synthesis and industrial production. Optimization of reaction parameters and purification techniques ensures the quality of the compound for its applications in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted acetanilide derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide against various pathogens. The presence of the chloro atom in the compound appears to enhance its antimicrobial efficacy. For instance, research indicates that derivatives of acetamides, including this compound, exhibit significant activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The chloro atom stabilizes the molecule in the target enzyme, promoting cell lysis and enhancing its bactericidal effects .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure used to determine the effectiveness of antibacterial agents. Studies have shown that this compound demonstrates favorable MIC values against Klebsiella pneumoniae, suggesting its potential as a therapeutic agent for treating infections caused by this bacterium .

Synthesis and Characterization

The synthesis of this compound involves specific chemical reactions that yield high-purity compounds suitable for biological testing. For example, it can be synthesized from the reaction of 2-chloroacetyl chloride and 4-dimethylsulfamoylaniline under controlled conditions. The yield and purity of synthesized compounds are critical for ensuring reliable results in biological assays .

Pharmacological Insights

The pharmacological profile of this compound has been investigated concerning its cytotoxicity and pharmacokinetics. Early findings suggest that the compound exhibits a favorable pharmacokinetic profile, indicating good absorption and distribution characteristics that are essential for oral administration .

Cytotoxicity Studies

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments show that this compound has low cytotoxic effects on human cell lines, making it a promising candidate for further development as an antibacterial agent .

Case Studies and Comparative Analysis

Several case studies have been documented that assess the effectiveness of this compound compared to established antibiotics like Ciprofloxacin. In comparative studies, this compound has shown comparable or superior antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an alternative treatment option in antibiotic-resistant infections .

Table: Comparative Antibacterial Activity

| Compound | Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Klebsiella pneumoniae | Low | Enhanced activity due to chloro substitution |

| Ciprofloxacin | Klebsiella pneumoniae | Moderate | Standard antibiotic |

| This compound | Staphylococcus aureus | Low | Comparable to Ciprofloxacin |

| This compound | Pseudomonas aeruginosa | Low | Effective against resistant strains |

Mechanism of Action

The mechanism of action of Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chloroacetamide Derivatives

Physicochemical Properties

- Solubility : Sulfamoyl and nitro groups (e.g., in ) increase water solubility compared to alachlor, which is hydrophobic due to alkyl chains .

- Reactivity: The chloroacetamide group undergoes nucleophilic substitution reactions, but electron-withdrawing groups (e.g., -NO₂ in ) accelerate hydrolysis, whereas electron-donating groups (e.g., -OCH₃ in ) slow it.

Research Findings and Trends

- Crystallography : The sulfamoyl group in the target compound facilitates stable crystal packing via C–H···O interactions, as seen in related structures .

- Environmental Impact : Chloroacetamide herbicides like alachlor are prone to photodegradation, forming toxic byproducts (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) .

- Drug Design: Modifying the phenyl ring with electron-withdrawing groups (e.g., -NO₂, -SO₂R) enhances bioactivity but may reduce metabolic stability .

Biological Activity

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound this compound features a chloro group and a dimethylsulfamoyl moiety attached to a phenyl ring. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The findings suggest that compounds with halogenated substitutions on the phenyl ring demonstrate enhanced antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 128 | Moderate |

| E. coli | 512 | Low |

| Candida albicans | 256 | Moderate |

The antimicrobial action of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), leading to cell lysis and death . The presence of the chloro atom enhances its potency compared to similar compounds lacking this substituent.

Case Study: Synergistic Effects

A study explored the synergistic effects of combining this compound with standard antibiotics against resistant strains of Klebsiella pneumoniae. The results indicated that this compound, when used in conjunction with ciprofloxacin and cefepime, exhibited additive effects, enhancing overall antibacterial efficacy without significant cytotoxicity .

Toxicological Profile

Preliminary toxicity assessments have shown that this compound has low cytotoxic potential. In vitro studies on oral mucosa cells revealed normal cellular morphology at therapeutic concentrations, suggesting a favorable safety profile for further clinical exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide?

- Answer : The compound can be synthesized via nucleophilic substitution by reacting 4-dimethylsulfamoyl aniline with chloroacetyl chloride. Key steps include:

- Maintaining anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.

- Optimizing reaction temperature (typically 0–5°C initially, then room temperature) to control exothermicity and byproduct formation .

- Purification via recrystallization using ethanol/water mixtures to achieve high yields (>75%) .

- Validation : Monitor reaction progress using TLC (ethyl acetate/hexane, 3:7) and characterize via -NMR and FTIR to confirm amide bond formation and absence of unreacted starting materials.

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

- Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation of a saturated solution in DMSO or DMF.

- Use SHELX software for structure refinement, leveraging intramolecular hydrogen bonds (e.g., C–H⋯O) and intermolecular interactions (N–H⋯O) to resolve packing motifs .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- NMR : Confirm substitution patterns (e.g., -NMR for chloroacetamide protons at δ 4.2–4.4 ppm and sulfamoyl protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 290.7 [M+H]) .

- Elemental Analysis : Ensure purity (>98%) with C, H, N, S, and Cl within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like bacterial enoyl-ACP reductase or kinase enzymes. Use PDB structures (e.g., 3VSB for K. pneumoniae) .

- MD simulations (GROMACS) can evaluate stability of ligand-target complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .

Q. What strategies resolve contradictions in reported biological activity data?

- Answer :

- Dose-Response Studies : Test across a broad concentration range (0.1–100 µg/mL) to identify non-linear effects.

- Synergy Screening : Evaluate combinatorial effects with antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate FIC indices .

- Metabolite Profiling : Use LC-MS to detect degradation products that may influence activity discrepancies .

Q. How do structural analogs of this compound differ in reactivity and application?

- Answer : Refer to analogs like:

- Design Guidance : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity and target binding .

Q. What are the best practices for optimizing reaction conditions in scaled-up synthesis?

- Answer :

- Continuous Flow Reactors : Improve yield consistency (e.g., 85–90% vs. 70% batch) and reduce reaction time .

- Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to replace DMF, reducing environmental impact .

- Catalysis : Use KI (5 mol%) to accelerate chloroacetyl chloride reactivity in SN reactions .

Methodological Considerations

Q. How can hydrogen bonding networks be experimentally validated in this compound?

- Answer :

- FTIR : Detect N–H stretching (3200–3300 cm) and C=O bending (1650–1680 cm) .

- SXRD : Quantify bond lengths (e.g., N–H⋯O = 2.89 Å) and angles to map intermolecular interactions .

Q. What safety protocols are critical when handling this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.